4-methoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxy group, a pyrrolidinone ring, and a benzenesulfonamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions to form the pyrrolidinone ring.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Sulfonamide Formation: The final step involves the reaction of the pyrrolidinone intermediate with a sulfonyl chloride derivative to form the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the pyrrolidinone ring can yield a hydroxyl-substituted product.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It may have therapeutic potential as an anti-inflammatory, analgesic, or anticancer agent, pending further research.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Alternatively, it may interact with receptors to modulate cellular signaling pathways, leading to changes in gene expression, protein synthesis, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzenamide, N-(4-methoxyphenyl): This compound shares the methoxy and benzenamide groups but lacks the pyrrolidinone ring and sulfonamide moiety.
4-methoxy-N-(4-methoxyphenyl)benzamide: Similar in structure but differs in the position and type of functional groups.
Benzenamine, 4-methoxy-N-(phenylmethylene): Contains a methoxy group and a benzenamine moiety but lacks the pyrrolidinone ring and sulfonamide group.
Uniqueness
4-methoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the pyrrolidinone ring and sulfonamide moiety differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.
Properties
IUPAC Name |
4-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-15-5-3-14(4-6-15)20-12-13(11-18(20)21)19-26(22,23)17-9-7-16(25-2)8-10-17/h3-10,13,19H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGBYBFMTKOEMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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